molecular formula C19H15F3N2O B2744718 1-(4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone CAS No. 881939-34-0

1-(4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone

Cat. No. B2744718
M. Wt: 344.337
InChI Key: NFDFDHOKIKCIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone” is a complex organic molecule that contains a quinoline ring structure . Quinoline is a nitrogen-containing heterocycle and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

While specific synthesis methods for this compound are not available, quinoline derivatives are often synthesized using classical and non-classical conditions, including green conditions such as using green solvents and catalysts .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the quinoline ring and various substituents. Detailed analysis would require advanced computational methods or experimental techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Quinoline itself is a colorless hygroscopic liquid .

Scientific Research Applications

Anticancer Potential

1-(4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone derivatives have shown significant promise as anticancer agents. A study highlighted the synthesis of anilino-3H-pyrrolo[3,2-f]quinoline derivatives, including compounds structurally related to the chemical , demonstrating high antiproliferative activity. These compounds act by forming intercalative complexes with DNA, inhibiting DNA topoisomerase II, blocking the cell cycle in the G(2)/M phase, and inducing probable cell death through apoptosis (Via et al., 2008). Another study synthesized and evaluated 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives for in vitro anticancer activity, identifying specific derivatives with potent cytotoxicity against a panel of cancer cell lines, suggesting their potential in cancer treatment (Chen et al., 2005).

Antimicrobial Activity

Substituted 1,2,3-triazoles derived from the core structure of the compound under discussion were synthesized and screened for their antimicrobial activity. The study provides insights into the compound's potential as a base for developing new antimicrobial agents (Holla et al., 2005).

Catalytic Behavior

Research on the synthesis and characterization of iron and cobalt dichloride complexes bearing 2-quinoxalinyl-6-iminopyridines, closely related to the compound of interest, has been conducted. These complexes have been studied for their catalytic activities towards ethylene reactivity, indicating the potential of similar compounds in catalysis (Sun et al., 2007).

Antiproliferative Evaluation

Several studies have focused on synthesizing derivatives of the compound and evaluating their antiproliferative effects against various cancer cell lines. These studies underscore the potential of such compounds in developing new anticancer therapies (Chen et al., 2008).

Future Directions

Future research could involve exploring the synthesis, properties, and potential applications of this compound. Given the wide range of activities associated with quinoline derivatives, this could include potential medicinal applications .

properties

IUPAC Name

1-[4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O/c1-11-9-17(24-15-6-3-13(4-7-15)12(2)25)16-8-5-14(19(20,21)22)10-18(16)23-11/h3-10H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDFDHOKIKCIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone

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